
(2E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid typically involves the reaction of 6-chloroindole with acetamidoacrylic acid under specific reaction conditions. The process may include steps such as halogenation, acylation, and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, adherence to safety and environmental regulations is crucial in industrial settings to minimize the impact on the environment and ensure worker safety .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Applications De Recherche Scientifique
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and 3,3’-diindolylmethane .
Uniqueness
What sets (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
66920-59-0 |
|---|---|
Formule moléculaire |
C13H11ClN2O3 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
(E)-2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)/b12-4+ |
Clé InChI |
SECOIPRQPZCVBL-UUILKARUSA-N |
SMILES isomérique |
CC(=O)N/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/C(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



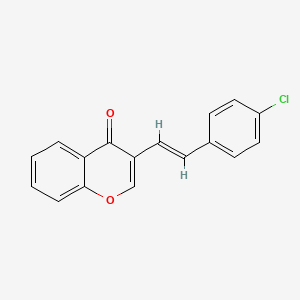
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
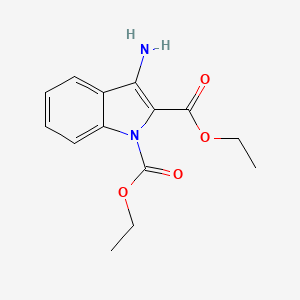

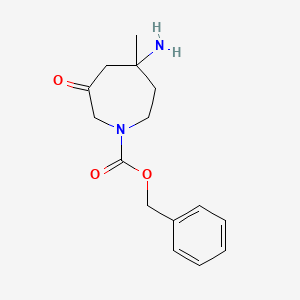
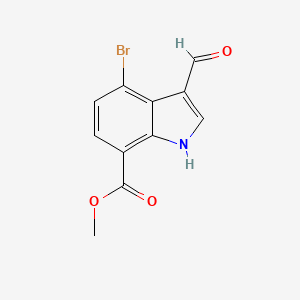
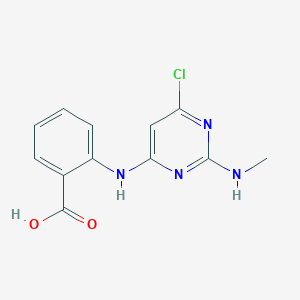
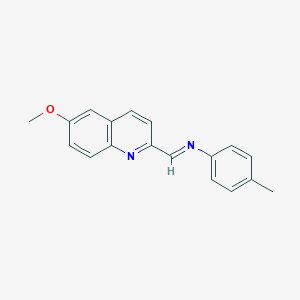
![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)



![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
